REACTION_SMILES
|
[B:1]([Cl:2])([Cl:3])[Cl:4].[CH2:35]([Cl:36])[Cl:37].[Cl:5][c:6]1[cH:7][c:8]([CH:9]([CH:10]([CH3:11])[CH3:12])[C:13](=[O:14])[O:15][CH:16]([c:17]2[cH:18][c:19]([O:23][c:24]3[cH:25][cH:26][cH:27][cH:28][cH:29]3)[cH:20][cH:21][cH:22]2)[C:30]#[N:31])[cH:32][cH:33][cH:34]1>>[OH:15][CH:16]([c:17]1[cH:18][c:19]([O:23][c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[cH:20][cH:21][cH:22]1)[C:30]#[N:31]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
ClB(Cl)Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
CC(C)C(C(=O)OC(C#N)c1cccc(Oc2ccccc2)c1)c1cccc(Cl)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C(C(=O)OC(C#N)c1cccc(Oc2ccccc2)c1)c1cccc(Cl)c1
|
Name
|
|
Type
|
product
|
Smiles
|
N#CC(O)c1cccc(Oc2ccccc2)c1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[B:1]([Cl:2])([Cl:3])[Cl:4].[CH2:35]([Cl:36])[Cl:37].[Cl:5][c:6]1[cH:7][c:8]([CH:9]([CH:10]([CH3:11])[CH3:12])[C:13](=[O:14])[O:15][CH:16]([c:17]2[cH:18][c:19]([O:23][c:24]3[cH:25][cH:26][cH:27][cH:28][cH:29]3)[cH:20][cH:21][cH:22]2)[C:30]#[N:31])[cH:32][cH:33][cH:34]1>>[OH:15][CH:16]([c:17]1[cH:18][c:19]([O:23][c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[cH:20][cH:21][cH:22]1)[C:30]#[N:31]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClB(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
CC(C)C(C(=O)OC(C#N)c1cccc(Oc2ccccc2)c1)c1cccc(Cl)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C(C(=O)OC(C#N)c1cccc(Oc2ccccc2)c1)c1cccc(Cl)c1
|
Name
|
|
Type
|
product
|
Smiles
|
N#CC(O)c1cccc(Oc2ccccc2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[B:1]([Cl:2])([Cl:3])[Cl:4].[CH2:35]([Cl:36])[Cl:37].[Cl:5][c:6]1[cH:7][c:8]([CH:9]([CH:10]([CH3:11])[CH3:12])[C:13](=[O:14])[O:15][CH:16]([c:17]2[cH:18][c:19]([O:23][c:24]3[cH:25][cH:26][cH:27][cH:28][cH:29]3)[cH:20][cH:21][cH:22]2)[C:30]#[N:31])[cH:32][cH:33][cH:34]1>>[OH:15][CH:16]([c:17]1[cH:18][c:19]([O:23][c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[cH:20][cH:21][cH:22]1)[C:30]#[N:31]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClB(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
CC(C)C(C(=O)OC(C#N)c1cccc(Oc2ccccc2)c1)c1cccc(Cl)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C(C(=O)OC(C#N)c1cccc(Oc2ccccc2)c1)c1cccc(Cl)c1
|
Name
|
|
Type
|
product
|
Smiles
|
N#CC(O)c1cccc(Oc2ccccc2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[B:1]([Cl:2])([Cl:3])[Cl:4].[CH2:35]([Cl:36])[Cl:37].[Cl:5][c:6]1[cH:7][c:8]([CH:9]([CH:10]([CH3:11])[CH3:12])[C:13](=[O:14])[O:15][CH:16]([c:17]2[cH:18][c:19]([O:23][c:24]3[cH:25][cH:26][cH:27][cH:28][cH:29]3)[cH:20][cH:21][cH:22]2)[C:30]#[N:31])[cH:32][cH:33][cH:34]1>>[OH:15][CH:16]([c:17]1[cH:18][c:19]([O:23][c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[cH:20][cH:21][cH:22]1)[C:30]#[N:31]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClB(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
CC(C)C(C(=O)OC(C#N)c1cccc(Oc2ccccc2)c1)c1cccc(Cl)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C(C(=O)OC(C#N)c1cccc(Oc2ccccc2)c1)c1cccc(Cl)c1
|
Name
|
|
Type
|
product
|
Smiles
|
N#CC(O)c1cccc(Oc2ccccc2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |